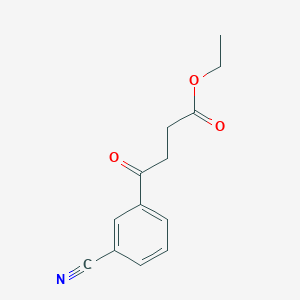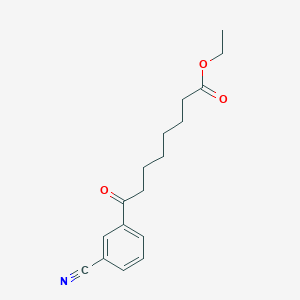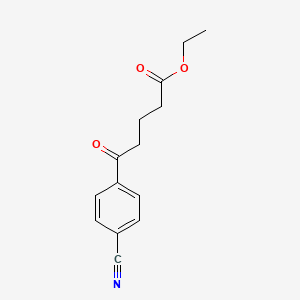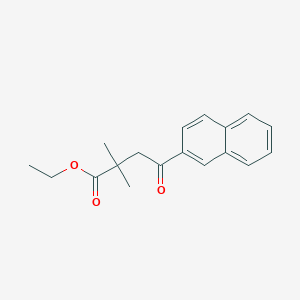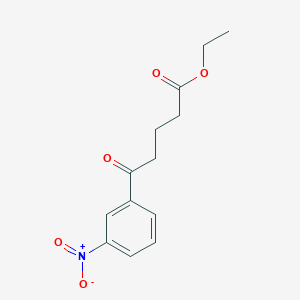
Ethyl 5-(3-nitrophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-nitrophenyl)-5-oxovalerate, also known as ethyl 5-nitro-2-oxovalerate, is an organic compound with a molecular formula of C9H10NO5. It is a white crystalline solid with a melting point of 155-157 °C and a boiling point of 290-292 °C. It is soluble in water, ethanol, and acetone, and insoluble in ether and benzene. This compound is used in various scientific research applications, such as the synthesis of drugs and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents and Antitumor Activity
Ethyl 5-(3-nitrophenyl)-5-oxovalerate and related compounds have been studied for their antitumor activity. Research has found that these compounds show potential as antimitotic agents, particularly in the context of cancer treatment. For instance, oximes of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds, which are precursors to active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, have been observed to possess potent antimitotic properties (Temple, Rener, Waud, & Noker, 1992).
Synthesis of Cyclic Hydroxamic Acids
Ethyl 2-nitrophenyl oxalate, a compound related to this compound, has been used in the synthesis of cyclic hydroxamic acids. These acids are important due to their natural occurrence in Gramineae, and their synthesis offers insights into potentially valuable chemical processes (Hartenstein & Sicker, 1993).
Enantiomeric Resolution and Chromatography
Studies have been conducted on the enantiomeric resolution of compounds similar to this compound, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. These studies are crucial for understanding the chiral properties of such compounds, which can be important in pharmaceutical applications (Ali et al., 2016).
Polymer Research
Nitrophenyl compounds, similar in structure to this compound, have been used in the synthesis of polymers for applications in optical storage. The cooperative motion of certain groups in these polymers, like azo and BEM side groups, has been studied for their photoinduced birefringence, a property significant in data storage technology (Meng, Natansohn, Barrett, & Rochon, 1996).
Corrosion Inhibition
This compound-related compounds have been researched for their potential as corrosion inhibitors. For example, studies involving 5-Nitro isatin derivatives, which share similar structural features, have demonstrated their effectiveness in preventing corrosion, particularly in metal contexts like carbon steel (Ahmed, 2018).
Eigenschaften
IUPAC Name |
ethyl 5-(3-nitrophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)8-4-7-12(15)10-5-3-6-11(9-10)14(17)18/h3,5-6,9H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPVXIYNCRFRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645721 |
Source


|
| Record name | Ethyl 5-(3-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898777-51-0 |
Source


|
| Record name | Ethyl 3-nitro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-nitrophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




